Methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by its unique structure, which includes two benzofuran moieties linked by ester and carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of benzofuran-2-carboxylic acid, which is then esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent reaction control, is crucial in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the benzofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or amino groups.
Scientific Research Applications
Methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in drug discovery and development, due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: A simpler analog with a single benzofuran ring and a carboxylic acid group.
Methyl benzofuran-2-carboxylate: Another related compound with a methyl ester group attached to the benzofuran ring.
Uniqueness
Methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its dual benzofuran structure and the presence of both ester and carboxylate functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H14O6 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H14O6/c1-11-18(20(22)23-2)14-10-13(7-8-16(14)24-11)25-19(21)17-9-12-5-3-4-6-15(12)26-17/h3-10H,1-2H3 |
InChI Key |
SPRXBFRNBLRGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC4=CC=CC=C4O3)C(=O)OC |
Origin of Product |
United States |
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